molecular formula C8H9Cl2N3O B1303653 4-(4,6-Dichloropyrimidin-2-yl)morpholine CAS No. 10397-13-4

4-(4,6-Dichloropyrimidin-2-yl)morpholine

Cat. No. B1303653
CAS RN: 10397-13-4
M. Wt: 234.08 g/mol
InChI Key: OXCOCPRVQUEIOL-UHFFFAOYSA-N
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Patent
US09242969B2

Procedure details

To a solution of 4-(4,6-dichloropyrimidin-2-yl)morpholine (1.0 equiv.) in EtOH:THF (1:1, 0.25 M) was added thiomorpholine 1,1-dioxide (1.0 equiv.) in one portion. The resulting mixture was heated to 100° C. for 42 h. The resulting mixture was then cooled to RT and concentrated in vacuo to yield an off white solid in The reaction mixture was then concentrated in vacuo and dried under high vacuum over 20 h to yield 4-(6-chloropyrimidin-4-yl)morpholine as a white solid in 97% yield. LCMS (m/z) (M+H)=333.0/334.9, Rt=0.68 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOH THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1C=C(Cl)[N:5]=[C:4](N2CCOCC2)[N:3]=1.[NH:15]1[CH2:20][CH2:19]S(=O)(=O)[CH2:17][CH2:16]1.[CH3:23][CH2:24][OH:25].C1COCC1>>[Cl:1][C:2]1[N:3]=[CH:4][N:5]=[C:16]([N:15]2[CH2:23][CH2:24][O:25][CH2:19][CH2:20]2)[CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCS(CC1)(=O)=O
Name
EtOH THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO.C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an off white solid in The reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried under high vacuum over 20 h
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=N1)N1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.